3-Methylthiazolidine-2,4-dione

Description

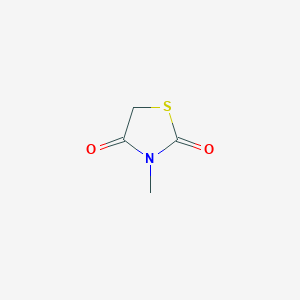

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-1,3-thiazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NO2S/c1-5-3(6)2-8-4(5)7/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMLWNNMYODLLJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CSC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50361613 | |

| Record name | 3-Methyl-1,3-thiazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50361613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16312-21-3 | |

| Record name | 3-Methyl-1,3-thiazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50361613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3-Methylthiazolidine-2,4-dione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 3-Methylthiazolidine-2,4-dione, a key heterocyclic scaffold of interest in medicinal chemistry and drug development. This document details a robust synthetic protocol, thorough characterization data, and relevant biological context to support further research and application of this compound.

Introduction

Thiazolidine-2,4-diones (TZDs) are a class of five-membered heterocyclic compounds containing sulfur and nitrogen atoms. The TZD scaffold is a privileged structure in medicinal chemistry, most notably recognized for its role in the development of the "glitazone" class of antidiabetic drugs. These compounds act as agonists for the peroxisome proliferator-activated receptor-gamma (PPAR-γ), a nuclear receptor that plays a crucial role in the regulation of glucose and lipid metabolism. By activating PPAR-γ, TZDs enhance insulin sensitivity and improve glycemic control in type 2 diabetes.

This compound is a fundamental N-substituted derivative of the parent TZD ring. The methylation at the N-3 position serves as a crucial modification that can influence the compound's physicochemical properties, metabolic stability, and biological activity. Understanding the synthesis and detailed characterization of this core molecule is essential for the rational design and development of novel TZD-based therapeutic agents.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process. The first step involves the synthesis of the parent thiazolidine-2,4-dione ring, followed by N-methylation.

Step 1: Synthesis of Thiazolidine-2,4-dione

A common and effective method for the synthesis of the thiazolidine-2,4-dione core involves the condensation reaction of chloroacetic acid and thiourea.

Reaction:

Experimental Protocol:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve chloroacetic acid (0.1 mol) in 15 mL of water.

-

In a separate beaker, dissolve thiourea (0.1 mol) in 15 mL of water.

-

Add the thiourea solution to the chloroacetic acid solution with continuous stirring.

-

Slowly add concentrated hydrochloric acid (15 mL) to the reaction mixture.

-

Heat the mixture to reflux and maintain it for 8-10 hours.

-

Upon cooling, a white crystalline solid will precipitate.

-

Collect the solid by vacuum filtration and wash thoroughly with cold water to remove any remaining acid.

-

Recrystallize the crude product from ethanol to obtain pure thiazolidine-2,4-dione.

Step 2: N-Methylation of Thiazolidine-2,4-dione

The methylation of the nitrogen atom at position 3 can be achieved through a direct N-alkylation reaction using a suitable methylating agent, such as methyl iodide, in the presence of a base.

Reaction:

Experimental Protocol:

-

In a round-bottom flask, suspend thiazolidine-2,4-dione (0.01 mol) in a suitable solvent such as acetone or dimethylformamide (DMF).

-

Add a base, such as anhydrous potassium carbonate (K₂CO₃) (0.015 mol), to the suspension.

-

To the stirred mixture, add methyl iodide (CH₃I) (0.012 mol) dropwise at room temperature.

-

Continue stirring the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion of the reaction, pour the mixture into ice-cold water to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry.

-

Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield a pure crystalline product.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following table summarizes the expected analytical data based on the structure and data from related compounds.

| Property | Value |

| Molecular Formula | C₄H₅NO₂S |

| Molecular Weight | 131.15 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 40-43 °C[1][2] |

| Boiling Point | 204.7 °C[2] |

| ¹H NMR (CDCl₃, δ ppm) | ~4.1 (s, 2H, -CH₂-), ~3.1 (s, 3H, -NCH₃) |

| ¹³C NMR (CDCl₃, δ ppm) | ~175 (C=O), ~172 (C=O), ~35 (-CH₂-), ~25 (-NCH₃) |

| FT-IR (KBr, cm⁻¹) | ~1750-1680 (C=O stretching), ~1350 (C-N stretching) |

| Mass Spectrometry (m/z) | [M]+ at 131 |

Note: The NMR and IR spectral data are predicted values based on the analysis of the parent thiazolidine-2,4-dione and other N-substituted derivatives. Actual experimental values may vary slightly.

Experimental Workflows and Biological Pathways

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

PPAR-γ Signaling Pathway

Thiazolidinediones, including N-substituted derivatives, are known to exert their primary biological effects through the activation of the PPAR-γ signaling pathway. The diagram below outlines the key steps in this pathway.

Conclusion

This technical guide provides a detailed framework for the synthesis and characterization of this compound. The provided experimental protocols offer a clear path for the laboratory preparation of this important heterocyclic compound. The comprehensive characterization data serves as a benchmark for researchers to verify the identity and purity of their synthesized material. Furthermore, the visualization of the synthesis workflow and the PPAR-γ signaling pathway offers a clear conceptual understanding of its formation and biological mechanism of action. This foundational knowledge is critical for the advancement of research in the field of medicinal chemistry and the development of novel therapeutics targeting metabolic diseases.

References

Biological Activity Screening of 3-Methylthiazolidine-2,4-dione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thiazolidine-2,4-dione scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities.[1][2] Its derivatives have been extensively investigated and have shown promise as antimicrobial, anticancer, anti-inflammatory, and antidiabetic agents.[1][3][4] This technical guide focuses on the biological activity screening of a fundamental derivative, 3-Methylthiazolidine-2,4-dione. While much of the existing research has explored more complex derivatives, this document aims to provide a comprehensive overview of the known biological activities associated with the thiazolidine-2,4-dione core, with a specific focus on the N-methylated analog, and to furnish detailed experimental protocols for its screening.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process. The first step involves the synthesis of the parent thiazolidine-2,4-dione ring, followed by N-methylation.

Experimental Protocol: Synthesis of Thiazolidine-2,4-dione

A common method for the synthesis of the thiazolidine-2,4-dione core involves the condensation of chloroacetic acid and thiourea.[5][6]

-

Reaction Setup: In a round-bottom flask, dissolve equimolar amounts of chloroacetic acid and thiourea in water.

-

Intermediate Formation: Stir the mixture. A white precipitate of the intermediate, 2-iminothiazolidin-4-one, may form.

-

Cyclization: Slowly add concentrated hydrochloric acid to the mixture and reflux for 8-12 hours.

-

Isolation: Upon cooling, the product, thiazolidine-2,4-dione, will crystallize. Filter the solid, wash with cold water to remove any remaining acid, and dry.

-

Purification: Recrystallize the crude product from ethanol to obtain pure thiazolidine-2,4-dione.

Experimental Protocol: N-Methylation of Thiazolidine-2,4-dione

The methylation at the N-3 position can be achieved using a suitable methylating agent.

-

Reaction Setup: Dissolve the synthesized thiazolidine-2,4-dione in a suitable solvent such as dimethylformamide (DMF).

-

Deprotonation: Add a base, such as potassium carbonate, to the solution to deprotonate the nitrogen at the 3-position.

-

Methylation: Add a methylating agent, such as methyl iodide, to the reaction mixture.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress using thin-layer chromatography (TLC).

-

Work-up and Isolation: Once the reaction is complete, pour the mixture into water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography to yield pure this compound.

Biological Activity Screening

The thiazolidine-2,4-dione scaffold has been associated with a range of biological activities. The following sections detail the screening protocols for these activities.

Antimicrobial and Antifungal Activity

Derivatives of thiazolidine-2,4-dione have demonstrated notable activity against a variety of bacterial and fungal strains.[7][8] The screening for such activity is crucial in the evaluation of this compound.

Quantitative Data on Thiazolidine-2,4-dione Derivatives

| Compound/Derivative | Microorganism | Activity (MIC in µg/mL) | Reference |

| 5-Arylidene-thiazolidine-2,4-dione derivatives | Gram-positive bacteria | 2 - 16 | [9] |

| Thiazolidine-2,4-dione-based hybrids | Gram-positive strains | 3.91 - 15.63 | [8] |

| 2,3-diaryl-thiazolidin-4-ones | S. Typhimurium (most sensitive) | 0.008 - 0.24 | [7] |

| 2,3-diaryl-thiazolidin-4-ones | S. aureus (most resistant) | 0.008 - 0.24 | [7] |

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compound.

-

Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium.

-

Compound Dilution: Prepare a series of twofold dilutions of this compound in a 96-well microtiter plate using the broth medium.

-

Inoculation: Add a standardized volume of the microbial inoculum to each well of the microtiter plate.

-

Controls: Include positive controls (broth with inoculum, no compound) and negative controls (broth only).

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

Result Interpretation: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Anticancer Activity

The thiazolidine-2,4-dione nucleus is a key feature in several compounds with demonstrated anticancer properties.[2][3] These compounds often exert their effects through the modulation of key signaling pathways involved in cell proliferation and apoptosis.[10]

Quantitative Data on Anticancer Activity of Thiazolidine-2,4-dione Derivatives

| Compound/Derivative | Cell Line | Activity (IC50/GI50 in µM) | Reference |

| 5-benzylidene thiazolidine-2,4-dione derivatives | Murine leukemia (L1210) | 0.19 - 3.2 | [3] |

| 5-acridin-9-ylmethylene-3-benzyl-thiazolidine-2,4-dione analogs | Various cancer cell lines | 4.1 - 58 | [3] |

| 5-(4-alkylbenzyledene)thiazolidine-2,4-dione derivative (5d) | Non-small cell lung cancer (NCI-H522) | 1.36 | [3] |

| 5-(4-alkylbenzyledene)thiazolidine-2,4-dione derivative (5d) | Breast cancer (MDA-MB-468) | 1.11 | [3] |

| 2,4-dioxothiazolidine derivatives | HepG2 and MCF-7 | 0.60 - 4.70 | [11] |

Note: The IC50/GI50 values provided are for various derivatives of thiazolidine-2,4-dione. Specific data for this compound is limited in the reviewed literature.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C to allow the formation of formazan crystals by viable cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized MTT solvent) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability compared to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Anti-inflammatory Activity

Thiazolidinedione derivatives have been reported to possess anti-inflammatory properties, often linked to their ability to modulate inflammatory signaling pathways such as the NF-κB pathway.[4][12][13]

Experimental Protocol: In Vitro Anti-inflammatory Assay (LPS-induced RAW 264.7 macrophages)

-

Cell Culture: Culture RAW 264.7 macrophage cells in a suitable medium.

-

Compound Treatment: Pre-treat the cells with different concentrations of this compound for 1-2 hours.

-

Inflammatory Stimulus: Induce an inflammatory response by adding lipopolysaccharide (LPS) to the cell culture.

-

Incubation: Incubate the cells for a specified time (e.g., 24 hours).

-

Measurement of Inflammatory Mediators: Collect the cell supernatant and measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA kits, or measure nitric oxide (NO) production using the Griess reagent.

-

Data Analysis: Determine the inhibitory effect of the compound on the production of inflammatory mediators compared to the LPS-treated control group.

Signaling Pathway Modulation

The biological effects of thiazolidine-2,4-diones are often attributed to their interaction with specific cellular signaling pathways.

Raf/MEK/ERK and PI3K/Akt Pathways in Cancer

Several studies have implicated thiazolidinedione derivatives as inhibitors of the Raf/MEK/ERK and PI3K/Akt signaling cascades, which are crucial for cancer cell proliferation and survival.[10][14] Inhibition of these pathways can lead to cell cycle arrest and apoptosis.

NF-κB Pathway in Inflammation

The anti-inflammatory effects of some thiazolidinone derivatives have been linked to the inhibition of the NF-κB signaling pathway.[12][15] NF-κB is a key transcription factor that regulates the expression of many pro-inflammatory genes.

Conclusion

This compound, as a fundamental derivative of the versatile thiazolidine-2,4-dione scaffold, holds significant potential for a range of biological activities. While extensive research has been conducted on more complex derivatives, this guide provides a foundational framework for the systematic biological screening of this core compound. The detailed experimental protocols for synthesis and for assessing antimicrobial, anticancer, and anti-inflammatory activities offer a starting point for researchers. Furthermore, the elucidation of its effects on key signaling pathways such as Raf/MEK/ERK, PI3K/Akt, and NF-κB will be critical in understanding its mechanism of action and potential therapeutic applications. Further focused studies are warranted to generate specific quantitative data for this compound to fully realize its potential in drug discovery and development.

References

- 1. The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Five years of research on 2,4-thiazolidinediones as anticancer agents: medicinal chemistry insights (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of thiazolidine-2,4-dione-pyrazole conjugates as antidiabetic, anti-inflammatory and antioxidant agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ijpbs.com [ijpbs.com]

- 6. Novel hybrids of thiazolidinedione-1,3,4-oxadiazole derivatives: synthesis, molecular docking, MD simulations, ADMET study, in vitro , and in vivo ant ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07247E [pubs.rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis and Antibacterial Activity of New Thiazolidine-2,4-dione-Based Chlorophenylthiosemicarbazone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Antimicrobial Activities of 5-Arylidene-thiazolidine-2,4-dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 3,5-Disubstituted-thiazolidine-2,4-dione analogs as anticancer agents: design, synthesis and biological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery of new thiazolidine-2,4-dione derivatives as potential VEGFR-2 inhibitors: In vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ajmb.umsha.ac.ir [ajmb.umsha.ac.ir]

- 13. researchgate.net [researchgate.net]

- 14. Structural Modifications of (Z)-3-(2-aminoethyl)-5-(4-ethoxybenzylidene)thiazolidine-2,4-dione that Improve Selectivity for the Inhibition of Melanoma Cells Containing Active ERK Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Role of Ciminalum-4-thiazolidinone Hybrids in Molecular NF-κB Dependent Pathways - PMC [pmc.ncbi.nlm.nih.gov]

The Technical Profile of 3-Methylthiazolidine-2,4-dione: A Guide for Researchers

CAS Number: 16312-21-3

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in 3-Methylthiazolidine-2,4-dione. This document provides essential technical data, supplier information, and insights into the broader class of thiazolidine-2,4-diones, which are pivotal in various therapeutic areas.

Core Compound Specifications

This compound is a heterocyclic organic compound belonging to the thiazolidinedione class. Its fundamental properties are summarized below.

| Property | Value | Reference |

| CAS Number | 16312-21-3 | [1][2][3][4] |

| Molecular Formula | C4H5NO2S | [1][3] |

| Molecular Weight | 131.15 g/mol | [1][3] |

| Melting Point | 40-43 °C | [1] |

| Flash Point | 204.7 °C at 760mmHg | [1] |

| Synonyms | 3-METHYL-1,3-THIAZOLANE-2,4-DIONE | [3] |

Commercial Suppliers

A number of chemical suppliers offer this compound for research and development purposes. Notable suppliers include:

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound was not found, general safety precautions for related thiazolidinedione compounds should be followed. These typically include:

-

Handling in a well-ventilated area.

-

Wearing suitable personal protective equipment (PPE), including gloves and eye protection.

-

Avoiding direct contact with skin and eyes.

-

Preventing the formation of dust and aerosols.

For detailed safety information, it is crucial to obtain the specific SDS from the supplier before handling this compound.

The Thiazolidine-2,4-dione Scaffold in Drug Discovery

The thiazolidine-2,4-dione (TZD) core structure is a "privileged scaffold" in medicinal chemistry, renowned for its broad range of biological activities.[6] Derivatives of this core have been extensively investigated for various therapeutic applications.

Antidiabetic Activity and the PPARγ Signaling Pathway

Thiazolidine-2,4-diones are well-known for their antihyperglycemic effects, primarily through their action as agonists of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[6][7] PPARγ is a nuclear receptor that plays a crucial role in regulating glucose metabolism and adipogenesis. The binding of a TZD ligand to PPARγ leads to a cascade of events that ultimately enhances insulin sensitivity.[7]

Caption: PPARγ signaling pathway activated by thiazolidinediones.

Anticancer and Antimicrobial Potential

Numerous studies have highlighted the potential of thiazolidine-2,4-dione derivatives as anticancer and antimicrobial agents.[8][9][10][11] Research has shown that certain derivatives exhibit notable activity against various cancer cell lines, including HeLa, HT29, A549, and MCF-7.[5] The proposed mechanisms often involve the induction of apoptosis and the inhibition of cell proliferation.[6]

Furthermore, various TZD derivatives have demonstrated promising antibacterial and antifungal activities against a range of pathogens.[9][10][11]

Experimental Protocols

The synthesis and evaluation of thiazolidine-2,4-dione derivatives follow established laboratory procedures. Below are generalized protocols based on the available literature.

General Synthesis of the Thiazolidine-2,4-dione Core

The foundational thiazolidine-2,4-dione scaffold can be synthesized via the condensation of chloroacetic acid and thiourea.[9][12]

Caption: General workflow for the synthesis of the thiazolidine-2,4-dione core.

Antimicrobial Activity Screening: Disk Diffusion Method

A common method to assess the antimicrobial properties of new compounds is the disk diffusion assay.[8]

Methodology:

-

Preparation of Inoculum: Bacterial or fungal strains are cultured in an appropriate broth medium (e.g., Mueller-Hinton broth) for 24 hours at 37°C.

-

Agar Plate Preparation: A sterile cotton swab is dipped into the inoculum and evenly streaked over the surface of a Mueller-Hinton agar plate.

-

Disk Application: Sterile filter paper disks (typically 6 mm in diameter) are impregnated with a known concentration of the test compound (dissolved in a suitable solvent like DMSO).

-

Incubation: The plates are incubated at 37°C for 24 hours.

-

Measurement: The diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) is measured in millimeters. The results are often compared to standard antibiotics.[8]

DNA Cleavage Studies

The potential of a compound to interact with and cleave DNA can be investigated using agarose gel electrophoresis.[8]

Methodology:

-

Reaction Mixture: Supercoiled plasmid DNA (e.g., pBR322) is incubated with the test compound at varying concentrations in a suitable buffer.

-

Incubation: The mixture is incubated for a specific time at 37°C.

-

Gel Electrophoresis: The samples are loaded onto an agarose gel containing an intercalating dye (e.g., ethidium bromide).

-

Visualization: The DNA bands are visualized under UV light. Cleavage of the supercoiled DNA will result in the formation of nicked circular and linear DNA, which migrate differently through the gel.[8]

This technical guide provides a foundational understanding of this compound and its broader chemical family. Researchers are encouraged to consult the cited literature for more detailed experimental procedures and data.

References

- 1. smochem.com [smochem.com]

- 2. 2abiotech.net [2abiotech.net]

- 3. parchem.com [parchem.com]

- 4. 16312-21-3|this compound|BLD Pharm [bldpharm.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ijpbs.com [ijpbs.com]

- 10. Synthesis and Antimicrobial Activity of a New Series of Thiazolidine-2,4-diones Carboxamide and Amino Acid Derivatives | MDPI [mdpi.com]

- 11. Synthesis and Antibacterial Activity of New Thiazolidine-2,4-dione-Based Chlorophenylthiosemicarbazone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. An overview on medicinal perspective of thiazolidine-2,4-dione: A remarkable scaffold in the treatment of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Mechanistic Insights into 3-Methylthiazolidine-2,4-dione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Methylthiazolidine-2,4-dione, a key heterocyclic scaffold in medicinal chemistry. The document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside the experimental protocols for its synthesis and characterization. Furthermore, it elucidates the role of the broader class of thiazolidinediones in the peroxisome proliferator-activated receptor-gamma (PPARγ) signaling pathway, a critical target in drug development.

Spectroscopic Data of this compound

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | ~3.0 - 3.2 | Singlet | N-CH₃ |

| ~4.2 - 4.4 | Singlet | S-CH₂-C=O | |

| ¹³C | ~25 - 30 | - | N-C H₃ |

| ~35 - 40 | - | S-C H₂-C=O | |

| ~170 - 175 | - | C=O (Position 2) | |

| ~175 - 180 | - | C=O (Position 4) |

Note: The chemical shifts are approximate and can vary based on the solvent and experimental conditions. The data is inferred from the analysis of closely related structures and general principles of NMR spectroscopy, as direct experimental spectra for this specific compound are not widely published.

Infrared (IR) Spectroscopy

Table 2: Characteristic Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2950 - 2850 | Medium | C-H stretch (aliphatic) |

| ~1750 - 1680 | Strong | C=O stretch (asymmetric and symmetric) |

| ~1350 - 1250 | Medium | C-N stretch |

| ~700 - 600 | Medium to Weak | C-S stretch |

Note: The IR absorption bands are characteristic of the functional groups present in the molecule. The exact peak positions and intensities can be influenced by the physical state of the sample (e.g., KBr pellet, thin film).

Mass Spectrometry (MS)

Table 3: Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 131 | [M]⁺ (Molecular Ion) |

| 103 | [M - CO]⁺ |

| 74 | [M - CO - NCH₃]⁺ |

| 57 | [CH₃NCO]⁺ |

Note: The fragmentation pattern is predicted based on the structure of this compound. The molecular ion peak is expected at an m/z corresponding to its molecular weight (131.15 g/mol ). The other fragments represent characteristic losses from the parent molecule.

Experimental Protocols

Synthesis of this compound

A facile and efficient one-step N-alkylation of thiazolidine-2,4-dione can be employed for the synthesis of this compound.[1]

Materials:

-

Thiazolidine-2,4-dione

-

Methyl bromide or Methyl iodide

-

Triethylamine

-

Ethyl acetate

-

Water

-

Anhydrous Sodium Sulfate

-

Round bottom flask

-

Stirring apparatus

Procedure:

-

To a round bottom flask containing a stirred mixture of thiazolidine-2,4-dione (1 eq.) and triethylamine (2.0 eq.), add methyl bromide or methyl iodide (1.3 eq.).

-

Stir the resulting mixture for 2 hours at room temperature.

-

Quench the reaction by adding water.

-

Extract the product with ethyl acetate.

-

Wash the organic extract with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the N-methylated product.[1]

Synthesis Workflow

Caption: A flowchart illustrating the one-step synthesis of this compound.

Spectroscopic Analysis Protocols

NMR Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

-

Data Acquisition: Record ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. Use tetramethylsilane (TMS) as an internal standard.

IR Spectroscopy:

-

Sample Preparation (KBr Pellet Method): Grind a small amount of the sample with dry potassium bromide (KBr) powder in a mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, for instance, via direct infusion or after separation by gas chromatography (GC-MS).

-

Data Acquisition: Obtain the mass spectrum using an appropriate ionization technique, such as electron ionization (EI) or electrospray ionization (ESI).

Thiazolidinediones and PPARγ Signaling Pathway

Thiazolidinediones (TZDs), the class of compounds to which this compound belongs, are well-known for their role as agonists of the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ). PPARγ is a nuclear receptor that plays a crucial role in the regulation of glucose and lipid metabolism.

Upon binding of a TZD ligand, PPARγ undergoes a conformational change, leading to the recruitment of co-activator proteins. This complex then heterodimerizes with the Retinoid X Receptor (RXR). The PPARγ-RXR heterodimer binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This binding initiates the transcription of genes involved in adipogenesis, glucose uptake, and insulin sensitization.

PPARγ Signaling Pathway

Caption: A diagram illustrating the activation of the PPARγ signaling pathway by thiazolidinediones.

References

3-Methylthiazolidine-2,4-dione: A Core Scaffold for Diverse Pharmacological Innovation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methylthiazolidine-2,4-dione, a simple derivative of the thiazolidinedione (TZD) heterocyclic system, represents a foundational scaffold in medicinal chemistry. While exhibiting limited intrinsic biological activity, its true novelty and utility lie in its role as a versatile synthetic intermediate for the development of a wide array of potent and specific therapeutic agents. The TZD core is a well-established pharmacophore, most notably recognized for its role in antidiabetic drugs that modulate the peroxisome proliferator-activated receptor-gamma (PPARγ). However, extensive research has revealed that derivatives of the TZD nucleus possess a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This technical guide provides a comprehensive overview of this compound, focusing on its synthesis, its utility as a building block, and the diverse biological activities of the broader TZD class of compounds. Detailed experimental protocols, quantitative biological data, and visual diagrams of synthetic pathways and mechanisms of action are presented to facilitate further research and development in this promising area of drug discovery.

Introduction: The Thiazolidinedione Scaffold

The thiazolidine-2,4-dione (TZD) moiety is a five-membered heterocyclic ring containing sulfur and nitrogen atoms, with two carbonyl groups at positions 2 and 4. This structure has proven to be a "privileged scaffold" in medicinal chemistry, capable of interacting with multiple biological targets. The most famous examples of TZD-containing drugs are the "glitazones," such as pioglitazone and rosiglitazone, which are used to treat type 2 diabetes.[1] These drugs act as selective agonists for the nuclear receptor PPARγ, which plays a key role in glucose and lipid metabolism.[2]

Beyond its role in metabolic diseases, the TZD scaffold has been extensively modified to generate compounds with a wide range of therapeutic applications.[3] By substituting at the N-3 position (as in this compound) and the C-5 position, chemists have developed potent anticancer and antimicrobial agents.[4][5] The novelty of this compound, therefore, is not in its direct therapeutic effect but in its strategic importance as a starting point for creating these more complex and biologically active molecules.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process: first, the formation of the parent thiazolidine-2,4-dione ring, followed by N-alkylation.

Synthesis of the Thiazolidine-2,4-dione Core

The most common method for synthesizing the thiazolidine-2,4-dione core involves the condensation of thiourea and chloroacetic acid.[6]

Caption: General synthesis of the thiazolidine-2,4-dione core.

N-Methylation of Thiazolidine-2,4-dione

Once the TZD core is formed, the nitrogen at position 3 can be alkylated. A facile and efficient one-step N-alkylation method has been developed that avoids the need for strong bases and high temperatures.[7] This method can be adapted for the synthesis of this compound.

Caption: N-methylation of thiazolidine-2,4-dione.

Detailed Experimental Protocols

Protocol 1: Synthesis of Thiazolidine-2,4-dione [6]

-

Dissolve chloroacetic acid (0.6 mol) in 60 ml of water and thiourea (0.6 mol) in 60 ml of water separately.

-

Mix the two solutions in a 250 ml round-bottomed flask and stir for 15 minutes, during which a white precipitate will form.

-

Slowly add 60 ml of concentrated hydrochloric acid to the flask.

-

Reflux the reaction mixture with stirring for 8-10 hours at 100-110°C.

-

Upon cooling, the product will solidify as a mass of white needles.

-

Filter the product and wash with water to remove any remaining HCl, then dry.

-

Recrystallize the crude product from ethanol to obtain pure thiazolidine-2,4-dione.

Protocol 2: Synthesis of this compound (Adapted from N-alkylation protocol) [7]

-

In a round-bottomed flask, prepare a stirred mixture of thiazolidine-2,4-dione (5 mmol, 1 eq.) and triethylamine (10 mmol, 2.0 eq.).

-

Add methyl bromide (6.5 mmol, 1.3 eq.) to the mixture.

-

Stir the resulting mixture for 2 hours at room temperature.

-

Quench the reaction by adding 10 ml of water.

-

Extract the product with ethyl acetate (3 x 10 ml).

-

Wash the combined organic extracts with water (3 x 10 ml) and brine (20 ml).

-

Dry the organic layer with anhydrous Na2SO4 and remove the solvent in vacuo to yield this compound.

Biological Activities of Thiazolidinedione Derivatives

While this compound itself is primarily a synthetic intermediate, the TZD scaffold it belongs to is the foundation for compounds with a wide range of biological activities. The key to this diversity is the substitution at the 5-position of the TZD ring.

Antidiabetic Activity and PPARγ Agonism

The most well-documented activity of TZD derivatives is their ability to lower blood glucose levels by acting as agonists of PPARγ.[2]

Caption: PPARγ signaling pathway activated by TZD derivatives.

Anticancer Activity

Numerous studies have reported the anticancer activity of TZD derivatives against various cancer cell lines. The mechanism often involves the induction of apoptosis and the inhibition of cell proliferation.[4]

Table 1: Anticancer Activity of Selected Thiazolidinedione Derivatives

| Compound | Cancer Cell Line | Activity (IC50/GI50) | Reference |

| 5-(4-alkylbenzyledene) TZD derivative (5d) | Leukemia (SR) | GI50: 2.04 μM | [8] |

| 5-(4-alkylbenzyledene) TZD derivative (5d) | Non-Small Cell Lung Cancer (NCI-H522) | GI50: 1.36 μM | [8] |

| 5-(4-alkylbenzyledene) TZD derivative (5d) | Colon Cancer (COLO 205) | GI50: 1.64 μM | [8] |

| 5-(4-alkylbenzyledene) TZD derivative (5d) | Breast Cancer (MDA-MB-468) | GI50: 1.11 μM | [8] |

| 5-acridin-9-ylmethylene-3-benzyl-TZD | Various cancer cell lines | IC50: 4.1–58 μM | [4] |

| (Z)-2-(5-(2-chlorobenzylidene)-2,4-dioxo-TZD-3-yl)acetic acid (3a) | HeLa, HT29, A549, MCF-7 | IC50: 55, 40, 38, 50 μM | [9] |

Antimicrobial Activity

The TZD scaffold has also been explored for the development of novel antimicrobial agents. Derivatives have shown activity against both bacteria and fungi.[5]

Table 2: Antimicrobial Activity of Selected Thiazolidinedione Derivatives

| Compound Class | Microorganism | Activity (MIC) | Reference |

| Chlorophenylthiosemicarbazone hybrids | Gram-positive & Gram-negative bacteria | MIC = 3.91 mg/L (most active) | [5] |

The Novelty of this compound as a Core

The novelty of this compound is not as a standalone therapeutic agent but as a crucial and versatile building block in the synthesis of a diverse range of biologically active compounds. Its simple structure allows for:

-

Facile Synthesis: It can be readily prepared from the parent thiazolidine-2,4-dione.

-

Strategic Derivatization: The presence of the methyl group at the N-3 position directs further chemical modifications, primarily at the C-5 position. This is critical for creating libraries of compounds for structure-activity relationship (SAR) studies.

-

Access to Diverse Pharmacophores: By using this compound as a starting material, researchers can introduce a wide variety of substituents at the 5-position, leading to compounds with different therapeutic profiles, from antidiabetic to anticancer and antimicrobial agents.

In essence, this compound represents a key entry point into the rich and pharmacologically significant chemical space of thiazolidinedione derivatives.

Conclusion

This compound is a compound of significant interest to medicinal chemists and drug development professionals. While it does not possess notable biological activity on its own, its value as a synthetic intermediate is immense. It provides a reliable and straightforward starting point for the synthesis of a vast array of thiazolidinedione derivatives, a class of compounds with proven therapeutic importance. The continued exploration of new derivatives based on the TZD scaffold holds great promise for the discovery of novel drugs to treat a range of diseases, from metabolic disorders to cancer and infectious diseases. This technical guide serves as a foundational resource for researchers looking to harness the potential of this versatile chemical scaffold.

References

- 1. Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, SAR and in vitro therapeutic potentials of thiazolidine-2,4-diones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Antibacterial Activity of New Thiazolidine-2,4-dione-Based Chlorophenylthiosemicarbazone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ijpbs.com [ijpbs.com]

- 7. arkat-usa.org [arkat-usa.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Preliminary Biological Evaluation of 3-Methylthiazolidine-2,4-dione: A Technical Guide Based on Core Scaffold Activity

The thiazolidine-2,4-dione scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities, including antidiabetic, anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] These activities are often attributed to the interaction of TZD derivatives with various biological targets.[4]

Synthesis of the Thiazolidine-2,4-dione Core

The fundamental synthesis of the thiazolidine-2,4-dione ring system is a well-established chemical process. A common method involves the reaction of chloroacetic acid and thiourea.[5] The resulting thiazolidine-2,4-dione can then be N-methylated to yield 3-Methylthiazolidine-2,4-dione.

A general synthetic approach for creating 5-substituted TZD derivatives, which are frequently studied for their biological activities, is the Knoevenagel condensation. This reaction involves a base-catalyzed condensation of an aldehyde or ketone with a compound having an active methylene group, such as thiazolidine-2,4-dione.[6][7]

Antidiabetic Activity

Thiazolidine-2,4-diones are renowned for their antihyperglycemic effects, primarily through their action as agonists of the Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ).[7][8] Activation of PPAR-γ modulates the expression of genes involved in glucose and lipid metabolism, leading to improved insulin sensitivity.[8][9]

Quantitative Data: In Vitro and In Vivo Antidiabetic Activity of TZD Derivatives

| Compound/Derivative | Assay | Model | Activity | Reference |

| Pioglitazone (Standard) | Blood Glucose Lowering | Dexamethasone-induced diabetic rat | 153.93 ± 4.61 (hypoglycaemic effect) | [8] |

| Compound 3h | Blood Glucose Lowering | Dexamethasone-induced diabetic rat | 108.04 ± 4.39 (hypoglycaemic effect) | [8] |

| Compound 3i | Blood Glucose Lowering | Dexamethasone-induced diabetic rat | 112.55 ± 6.10 (hypoglycaemic effect) | [8] |

| Compound 3j | Blood Glucose Lowering | Dexamethasone-induced diabetic rat | 117.48 ± 43.93 (hypoglycaemic effect) | [8] |

| Compound 7i | α-glucosidase inhibition | In vitro | IC50: 10.33 ± 0.11 µM | [10] |

| Compound 7k | α-glucosidase inhibition | In vitro | IC50: 20.94 ± 0.76 µM | [10] |

| Compound 7p | α-glucosidase inhibition | In vitro | IC50: 10.19 ± 0.25 µM | [10] |

| Compound 7i | α-amylase inhibition | In vitro | IC50: 24.07 ± 1.56 µM | [10] |

| Acarbose (Standard) | α-glucosidase/α-amylase inhibition | In vitro | - | [10] |

Experimental Protocols

In Vivo Blood Glucose-Lowering Assay (Dexamethasone-Induced Diabetic Rat Model): [8]

-

Animal Model: Healthy Wistar rats are used.

-

Induction of Diabetes: Diabetes is induced by intramuscular injection of dexamethasone.

-

Treatment: The test compounds (e.g., 3h, 3i, 3j) and a standard drug (e.g., pioglitazone) are administered orally to different groups of diabetic rats. A control group receives the vehicle.

-

Blood Glucose Measurement: Blood glucose levels are measured at specific time intervals after drug administration using a glucometer.

-

Data Analysis: The percentage reduction in blood glucose levels is calculated and compared between the treated and control groups.

In Vitro α-Glucosidase and α-Amylase Inhibition Assays: [10]

-

Enzyme and Substrate: α-glucosidase and α-amylase enzymes are used with their respective substrates (e.g., p-nitrophenyl-α-D-glucopyranoside for α-glucosidase, starch for α-amylase).

-

Incubation: The enzymes are pre-incubated with various concentrations of the test compounds.

-

Reaction Initiation: The substrate is added to start the enzymatic reaction.

-

Measurement: The product of the reaction is quantified spectrophotometrically.

-

IC50 Calculation: The concentration of the compound that inhibits 50% of the enzyme activity (IC50) is determined.

Signaling Pathway

References

- 1. Five years of research on 2,4-thiazolidinediones as anticancer agents: medicinal chemistry insights (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Antibacterial Activity of New Thiazolidine-2,4-dione-Based Chlorophenylthiosemicarbazone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, biological evaluation and in-silico ADME studies of novel series of thiazolidin-2,4-dione derivatives as antimicrobial, antioxidant and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thiazolidine-2,4-diones as multi-targeted scaffold in medicinal chemistry: Potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ijpbs.com [ijpbs.com]

- 6. Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. An overview on medicinal perspective of thiazolidine-2,4-dione: A remarkable scaffold in the treatment of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. 3,5-Disubstituted-thiazolidine-2,4-dione hybrids as antidiabetic agents: Design, synthesis, in-vitro and In vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

3-Methylthiazolidine-2,4-dione: A Versatile Scaffold for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 3-methylthiazolidine-2,4-dione core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its remarkable versatility and broad spectrum of biological activities. This five-membered ring system, featuring a methyl group at the nitrogen in the third position, serves as a foundational structure for the development of novel therapeutic agents across various disease areas. Its synthetic tractability and the ability to readily introduce chemical diversity at the C5 position have made it a cornerstone for structure-activity relationship (SAR) studies, leading to the discovery of potent and selective modulators of key biological targets. This technical guide provides a comprehensive overview of the this compound scaffold, including its synthesis, key biological applications with a focus on anticancer and antidiabetic activities, detailed experimental protocols, and insights into the signaling pathways it modulates.

Chemical Synthesis

The synthesis of the this compound core and its derivatives typically involves a multi-step process. The foundational thiazolidine-2,4-dione ring is commonly synthesized through the condensation of chloroacetic acid and thiourea. Subsequent methylation at the N3 position yields the this compound scaffold. Functionalization at the C5 position, which is crucial for modulating biological activity, is most frequently achieved via a Knoevenagel condensation with various aldehydes.

A general synthetic workflow is depicted below:

Key Therapeutic Applications

The this compound scaffold has been extensively explored for its therapeutic potential, leading to the development of compounds with significant activity in several key areas.

Anticancer Activity

Derivatives of this compound have demonstrated potent anticancer activity against a variety of cancer cell lines. A primary mechanism of action for many of these compounds is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, which is the formation of new blood vessels that tumors require for growth and metastasis.[1][2] By inhibiting VEGFR-2, these compounds can effectively cut off the tumor's blood supply, leading to apoptosis and a reduction in tumor growth.[1][2]

The signaling cascade initiated by VEGFR-2 activation is complex, involving multiple downstream effectors. The binding of VEGF to VEGFR-2 triggers receptor dimerization and autophosphorylation, which in turn activates several key signaling pathways, including the PLCγ-PKC-Raf-MEK-MAPK pathway, which promotes cell proliferation, and the PI3K/Akt pathway, which is crucial for cell survival.[3][4]

Table 1: Anticancer Activity of this compound Derivatives

| Compound ID | Cancer Cell Line | IC50/GI50 (µM) | Target | Reference |

| Compound 22 | HepG2 | 2.04 ± 0.06 | VEGFR-2 | [5] |

| MCF-7 | 1.21 ± 0.04 | VEGFR-2 | [5] | |

| Compound 20 | Caco-2 | 2 | VEGFR-2 | [2] |

| HepG-2 | 10 | VEGFR-2 | [2] | |

| MDA-MB-231 | 40 | VEGFR-2 | [2] | |

| Compound 5d | Leukemia SR | 2.04 | Not Specified | [6] |

| NCI-H522 | 1.36 | Not Specified | [6] | |

| COLO 205 | 1.64 | Not Specified | [6] | |

| Compound 3a | HeLa | 55 | Not Specified | [7] |

| HT29 | 40 | Not Specified | [7] | |

| A549 | 38 | Not Specified | [7] | |

| MCF-7 | 50 | Not Specified | [7] |

Antidiabetic Activity

The thiazolidine-2,4-dione scaffold is famously associated with the "glitazone" class of antidiabetic drugs. These compounds act as agonists of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor that is a master regulator of glucose and lipid metabolism.[8] Activation of PPARγ by this compound derivatives leads to the transcription of genes involved in insulin sensitization, glucose uptake, and fatty acid metabolism.[8][9] This ultimately results in improved glycemic control.

Upon ligand binding, PPARγ forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, initiating their transcription.[10]

Table 2: Antidiabetic Activity of this compound Derivatives

| Compound ID | Target | Activity | IC50 (µM) | Reference |

| Compound 1 | Aldose Reductase | Inhibitor | 0.382 | [1] |

| Compounds 7i, 7k, 7p | α-amylase & α-glucosidase | Dual Inhibitor | 10.19 - 24.07 | [11] |

| Compound 311 | PTP-1B | Inhibitor | 9.6 ± 0.5 | [12] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the development and evaluation of this compound derivatives.

Synthesis of the this compound Core

Protocol 1: Synthesis of Thiazolidine-2,4-dione [13]

-

Dissolve chloroacetic acid (0.6 mol) in 60 mL of water.

-

Dissolve thiourea (0.6 mol) in 60 mL of water.

-

Mix the two solutions in a 250 mL round-bottomed flask and stir for 15 minutes to allow for the formation of a white precipitate.

-

Slowly add 60 mL of concentrated hydrochloric acid to the flask.

-

Reflux the reaction mixture with stirring for 8-10 hours at 100-110°C.

-

Upon cooling, the product will solidify.

-

Filter the solid product, wash with water to remove any residual HCl, and dry.

-

Recrystallize the crude product from ethanol to obtain pure thiazolidine-2,4-dione.

Protocol 2: N-Methylation of Thiazolidine-2,4-dione

Note: A specific protocol for the N-methylation of thiazolidine-2,4-dione was not explicitly detailed in the provided search results. The following is a general procedure based on standard organic chemistry principles.

-

Dissolve thiazolidine-2,4-dione in a suitable aprotic solvent (e.g., DMF or acetone).

-

Add a slight excess of a methylating agent, such as methyl iodide.

-

Add a base, such as potassium carbonate, to act as a proton scavenger.

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC).

-

Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield this compound.

C5-Functionalization via Knoevenagel Condensation

Protocol 3: Synthesis of 5-Arylidene-3-methylthiazolidine-2,4-dione Derivatives [14]

-

In a round-bottom flask, dissolve this compound (0.02 M) and the desired aromatic aldehyde (e.g., vanillin, 0.02 M) in 150 mL of ethanol.

-

Add a catalytic amount of piperidine (0.15 M).

-

Reflux the reaction mixture for 10 hours.

-

After cooling, add concentrated hydrochloric acid dropwise until a precipitate forms.

-

Filter the solid product, dry, and recrystallize from ethanol to obtain the pure 5-arylidene derivative.

Biological Assays

Protocol 4: MTT Assay for Anticancer Activity [15]

-

Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 value for each compound.

Protocol 5: α-Glucosidase Inhibition Assay for Antidiabetic Activity [16]

-

Reaction Setup: In a 96-well plate, add 50 µL of 0.1 M sodium phosphate buffer (pH 6.8) to each well.

-

Add 20 µL of the test compound (this compound derivative) at various concentrations.

-

Add 20 µL of α-glucosidase solution (0.5 U/mL) to all wells except the substrate blank.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Reaction Initiation: Add 20 µL of 5 mM p-nitrophenyl-α-D-glucopyranoside (pNPG) solution to all wells.

-

Incubate the plate at 37°C for 20 minutes.

-

Reaction Termination: Add 50 µL of 0.1 M sodium carbonate solution to stop the reaction.

-

Absorbance Measurement: Measure the absorbance at 405 nm.

-

Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.

Conclusion and Future Perspectives

The this compound scaffold has proven to be an exceptionally fruitful starting point for the discovery of novel therapeutic agents. Its synthetic accessibility and the ease with which its derivatives can be generated have enabled extensive exploration of its structure-activity relationships. The potent anticancer and antidiabetic activities exhibited by numerous derivatives highlight the significant potential of this scaffold in addressing major global health challenges.

Future research in this area will likely focus on several key aspects. The continued exploration of novel substitutions at the C5 position will undoubtedly lead to the discovery of compounds with enhanced potency and selectivity for their respective targets. Furthermore, the elucidation of the mechanisms of action for compounds with promising activity will be crucial for their further development. The use of computational modeling and in silico screening will continue to play a vital role in guiding the rational design of new derivatives with improved pharmacokinetic and pharmacodynamic properties. Ultimately, the this compound scaffold is poised to remain a valuable and highly investigated platform in the ongoing quest for new and effective medicines.

References

- 1. Medicinal Perspective of 2,4‐Thiazolidinediones Derivatives: An Insight into Recent Advancements - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Five years of research on 2,4-thiazolidinediones as anticancer agents: medicinal chemistry insights (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 4. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of new thiazolidine-2,4-dione derivatives as potential VEGFR-2 inhibitors: In vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. PPARγ signaling and metabolism: the good, the bad and the future - PMC [pmc.ncbi.nlm.nih.gov]

- 9. PPARγ Signaling and Emerging Opportunities for Improved Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. creative-diagnostics.com [creative-diagnostics.com]

- 11. 3,5-Disubstituted-thiazolidine-2,4-dione hybrids as antidiabetic agents: Design, synthesis, in-vitro and In vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. ijpbs.com [ijpbs.com]

- 14. 3-methylthiazolidine-2-thione CAS#: 1908-87-8 [m.chemicalbook.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

A Theoretical and Computational Analysis of the 3-Methylthiazolidine-2,4-dione Core Structure

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational studies on the thiazolidine-2,4-dione scaffold, a privileged structure in medicinal chemistry. Due to the limited availability of published theoretical data specifically for the 3-methyl derivative, this paper focuses on the foundational parent compound, thiazolidine-2,4-dione. This analysis serves as a critical baseline for understanding the structural and electronic properties that govern the activity of its N-substituted derivatives, including 3-Methylthiazolidine-2,4-dione. This guide summarizes key quantitative data on molecular geometry, presents detailed computational methodologies, and visualizes essential workflows and structural relationships to support further research and development.

Introduction

The thiazolidine-2,4-dione (TZD) nucleus is a cornerstone pharmacophore, most notably recognized in the "glitazone" class of antidiabetic drugs which act as agonists for the peroxisome proliferator-activated receptor-gamma (PPAR-γ). The versatility of the TZD ring, with potential for substitution at the N-3 and C-5 positions, has led to its exploration in a wide array of therapeutic areas, including anticancer, anti-inflammatory, and antimicrobial agents. This compound represents a fundamental derivative, where the nitrogen atom's substitution can significantly influence the molecule's electronic distribution, conformation, and, consequently, its biological activity.

Theoretical studies, particularly those employing Density Functional Theory (DFT), are indispensable for elucidating the intrinsic properties of such scaffolds. These computational methods provide profound insights into molecular geometry, vibrational frequencies, frontier molecular orbitals (HOMO-LUMO), and electrostatic potential, which collectively dictate the molecule's reactivity and intermolecular interactions. This guide synthesizes the available theoretical data for the core TZD structure to provide a robust framework for professionals in drug design and development.

Molecular Geometry and Structural Parameters

The precise geometry of the thiazolidine-2,4-dione ring is fundamental to its interaction with biological targets. Quantum chemical calculations have been employed to determine the optimized structural parameters of the parent molecule. The data presented below is derived from DFT calculations at the B3LYP/311+G(d,p) level of theory, which provides a strong correlation with experimental crystallographic data.[1]

Table 1: Calculated and Experimental Bond Lengths (Å) for Thiazolidine-2,4-dione

| Bond | Calculated (Å) [B3LYP/311+G(d,p)][1] | Experimental (Å)[1][2] |

| S(1)–C(2) | 1.785 | 1.736 |

| C(2)–N(3) | 1.393 | 1.372 |

| N(3)–C(4) | 1.383 | 1.373 |

| C(4)–C(5) | 1.521 | 1.520 |

| C(5)–S(1) | 1.833 | 1.845 |

| C(2)=O(6) | 1.199 | 1.209 |

| C(4)=O(8) | 1.205 | 1.202 |

Atom numbering corresponds to the standard IUPAC nomenclature for the ring.

Table 2: Calculated and Experimental Bond Angles (°) for Thiazolidine-2,4-dione

| Angle | Calculated (°) [B3LYP/311+G(d,p)][1] | Experimental (°)[1][2] |

| S(1)–C(2)–N(3) | 109.3 | 111.2 |

| C(2)–N(3)–C(4) | 116.8 | 114.7 |

| N(3)–C(4)–C(5) | 110.5 | 113.6 |

| C(4)–C(5)–S(1) | 102.5 | 100.1 |

| C(5)–S(1)–C(2) | 90.8 | 91.3 |

| S(1)–C(2)=O(6) | 125.2 | 124.9 |

| N(3)–C(2)=O(6) | 125.5 | 123.9 |

| N(3)–C(4)=O(8) | 124.7 | 122.7 |

| C(5)–C(4)=O(8) | 124.7 | 123.7 |

Atom numbering corresponds to the standard IUPAC nomenclature for the ring.

Frontier Molecular Orbitals (FMO) and Reactivity

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's chemical reactivity and its ability to participate in charge-transfer interactions. The HOMO energy (EHOMO) is associated with the capacity to donate an electron, while the LUMO energy (ELUMO) relates to the ability to accept an electron. The energy gap (ΔE = ELUMO – EHOMO) is a key indicator of molecular stability; a smaller gap suggests higher reactivity.

Methodologies and Protocols

The theoretical data presented herein are predominantly derived from studies employing Density Functional Theory (DFT), a robust method for investigating the electronic structure of molecules.

Geometry Optimization and Vibrational Analysis Protocol

-

Initial Structure Creation: The 3D structure of the molecule is built using molecular modeling software (e.g., GaussView, Avogadro).

-

Computational Method Selection: Calculations are performed using the Gaussian suite of programs. The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is commonly chosen.

-

Basis Set Selection: A Pople-style basis set, such as 6-311++G(d,p) or 6-311+G(d,p), is typically employed.[1] The inclusion of diffuse functions (++) and polarization functions (d,p) is crucial for accurately describing the lone pairs and π-systems inherent to the TZD structure.

-

Geometry Optimization: The molecular geometry is optimized to find the lowest energy conformation without any imaginary frequencies. This ensures the identified structure is a true energy minimum.

-

Frequency Calculation: A frequency analysis is performed at the same level of theory to confirm the nature of the stationary point and to calculate theoretical vibrational spectra (IR, Raman).

Molecular Structure and Key Features

The this compound molecule consists of a five-membered heterocyclic ring containing a sulfur atom at position 1, a nitrogen atom at position 3, and two carbonyl groups at positions 2 and 4. The methyl group is attached to the nitrogen atom.

Logical Relationship between Theory and Experiment

Theoretical studies and experimental characterization are mutually reinforcing. DFT calculations can predict spectroscopic data (IR, Raman, NMR), which can then be compared against experimental spectra to validate the computational model. Conversely, experimental findings can guide the refinement of theoretical approaches.

Conclusion

The theoretical analysis of the thiazolidine-2,4-dione scaffold provides invaluable data for understanding its inherent structural and electronic characteristics. The geometric parameters calculated via DFT align well with experimental data, confirming the accuracy of the computational models. This foundational knowledge is paramount for the rational design of novel this compound derivatives and other substituted TZD compounds. By leveraging these computational insights, researchers can better predict molecular properties, understand structure-activity relationships, and accelerate the development of new therapeutic agents targeting a range of diseases. Future work should aim to build upon this foundation to include theoretical studies on specific derivatives like this compound to further delineate the precise effects of N-3 substitution.

References

Methodological & Application

Application Notes and Protocols for 3-Methylthiazolidine-2,4-dione

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for the synthesis and biological evaluation of 3-Methylthiazolidine-2,4-dione and related thiazolidinedione (TZD) derivatives. The methodologies outlined below are foundational for investigating the therapeutic potential of this class of compounds.

Introduction

Thiazolidine-2,4-diones (TZDs) are a significant class of heterocyclic compounds in medicinal chemistry, renowned for their wide range of biological activities.[1][2] While most recognized for their role as insulin sensitizers in the treatment of type 2 diabetes through the activation of peroxisome proliferator-activated receptor-gamma (PPARγ), TZD derivatives have also demonstrated anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[2][3][4] this compound serves as a fundamental scaffold within this class, and understanding its synthesis and biological activity is crucial for the development of novel therapeutics.

Data Presentation

Quantitative biological data for this compound is not extensively available in the public domain. The following tables present example data for various thiazolidine-2,4-dione derivatives to illustrate the types of quantitative data that can be generated using the protocols described herein.

Table 1: In Vitro Anticancer Activity of Selected Thiazolidinedione Derivatives

| Compound Reference | Cell Line | Assay Type | IC50 / GI50 (µM) | Citation |

| Compound 5d | Leukemia (SR) | GI50 | 2.04 | [5] |

| Compound 5d | Non-Small Cell Lung Cancer (NCI-H522) | GI50 | 1.36 | [5] |

| Compound 5d | Colon Cancer (COLO 205) | GI50 | 1.64 | [5] |

| Compound 3a | Cervical Carcinoma (HeLa) | IC50 | 55 | [6] |

| Compound 3a | Colorectal Cancer (HT29) | IC50 | 40 | [6] |

| Compound 3a | Lung Cancer (A549) | IC50 | 38 | [6] |

| Compound 3a | Breast Adenocarcinoma (MCF-7) | IC50 | 50 | [6] |

| 5-acridin-9-ylmethylene-3-benzyl-thiazolidine-2,4-dione analog | Various Cancer Cell Lines | IC50 | 4.1–58 | [5] |

Table 2: Antimicrobial Activity of Selected Thiazolidinedione Derivatives

| Compound Reference | Microorganism | Assay Type | MIC (µg/mL) | Citation |

| 5-Arylidene-thiazolidine-2,4-dione derivatives | Gram-positive bacteria | MIC | 2 - 16 | |

| Compound H13 | Aspergillus niger | MIC | 7.3 | [1] |

| Compound H18 | Bacillus subtilis | MIC | 7.8 | [1] |

| Compound H18 | Salmonella typhi | MIC | 7.8 | [1] |

Table 3: Enzyme Inhibition by Selected Thiazolidinedione Derivatives

| Compound Reference | Enzyme | Assay Type | IC50 (µM) | Citation |

| Benzylidene-3-methyl-2-thioxothiazolidin-4-one analog 3 | Mushroom Tyrosinase | Enzyme Inhibition | 1.12 | [7] |

| Benzylidene-3-methyl-2-thioxothiazolidin-4-one analog 5 | Mushroom Tyrosinase | Enzyme Inhibition | 3.60 | [7] |

Experimental Protocols

Synthesis of this compound

This protocol describes a one-step N-alkylation of thiazolidine-2,4-dione.

Materials:

-

Thiazolidine-2,4-dione

-

Methyl bromide (or other methylating agent like methyl iodide)

-

Triethylamine

-

Water

-

Round-bottomed flask

-

Stirring apparatus

Procedure:

-

To a round-bottomed flask containing a stirred mixture of thiazolidine-2,4-dione (1 eq.) and triethylamine (2.0 eq.), add the methylating agent (1.3 eq.).

-

Stir the resulting mixture for 2-3 hours at room temperature.

-

Quench the reaction by adding water.

-

If a precipitate forms, filter the solid, wash with water, and dry.

-

If an oil forms, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the product.

-

Purify the crude product by recrystallization or column chromatography as needed.

Caption: Synthesis of this compound.

Cell Viability and Cytotoxicity (MTT Assay)

This protocol is used to assess the effect of this compound on cell viability.

Materials:

-

Human cancer cell lines (e.g., MCF-7, HeLa, A549)

-

96-well plates

-

Complete cell culture medium

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

MTT solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Multi-well spectrophotometer

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO).

-

Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

-

Aspirate the medium and add 150 µL of MTT solvent to each well to dissolve the formazan crystals.

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a multi-well spectrophotometer.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Caption: MTT Assay Workflow for Cytotoxicity.

Glucose Uptake Assay (2-NBDG Method)

This protocol measures the effect of this compound on glucose uptake in C2C12 myotubes.

Materials:

-

C2C12 myoblasts

-

Differentiation medium

-

Krebs-Ringer-HEPES (KRH) buffer

-

2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG)

-

Insulin

-

Fluorescence plate reader

Procedure:

-

Differentiate C2C12 myoblasts into myotubes in a 96-well plate.

-

Serum starve the differentiated myotubes for 2-4 hours.

-

Treat the cells with various concentrations of this compound or a vehicle control for the desired time.

-

Stimulate the cells with or without insulin (e.g., 100 nM) for 30 minutes.

-

Add 2-NBDG to a final concentration of 50 µM and incubate for 30 minutes.

-

Stop the uptake by washing the cells three times with ice-cold PBS.

-

Lyse the cells and measure the fluorescence of the cell lysate using a fluorescence plate reader (Excitation/Emission ~485/535 nm).

-

Normalize the fluorescence to the protein concentration of the lysate.

Caption: 2-NBDG Glucose Uptake Assay Workflow.

PPARγ Ligand Binding Assay (Fluorescence Polarization)

This competitive binding assay determines the affinity of this compound for the PPARγ ligand-binding domain (LBD).

Materials:

-

Purified PPARγ LBD protein

-

Fluorescently labeled PPARγ ligand (e.g., a fluorescein-tagged agonist)

-

Assay buffer

-

Black, low-volume 384-well plates

-

Plate reader capable of measuring fluorescence polarization

Procedure:

-

Prepare a solution of the PPARγ LBD and the fluorescent ligand in the assay buffer.

-

Add serial dilutions of this compound or a known PPARγ ligand (positive control) to the wells of the 384-well plate.

-

Add the PPARγ LBD/fluorescent ligand mixture to all wells.

-

Incubate the plate at room temperature for a specified time (e.g., 1-4 hours) to reach equilibrium.

-

Measure the fluorescence polarization of each well.

-

A decrease in fluorescence polarization indicates displacement of the fluorescent ligand by the test compound.

-

Calculate the IC50 value for this compound.

Caption: PPARγ Fluorescence Polarization Assay.

DNA Cleavage Assay

This assay evaluates the ability of this compound to induce DNA cleavage.

Materials:

-

Supercoiled plasmid DNA (e.g., pBR322)

-

Agarose gel electrophoresis system

-

DNA loading dye

-

Ethidium bromide or other DNA stain

-

UV transilluminator

Procedure:

-

Incubate supercoiled plasmid DNA with various concentrations of this compound in a suitable buffer at 37°C for a specified time (e.g., 1-3 hours).

-

Include a negative control (DNA alone) and a positive control (a known DNA cleaving agent).

-

Stop the reaction by adding loading dye.

-

Load the samples onto an agarose gel.

-

Perform electrophoresis to separate the different DNA topoisomers (supercoiled, open circular, and linear).

-

Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

-

An increase in the amount of open circular and/or linear DNA in the presence of the compound indicates DNA cleavage activity.

Caption: DNA Cleavage Assay Workflow.

Signaling Pathway

The primary mechanism of action for many bioactive thiazolidinediones is through the activation of PPARγ. The following diagram illustrates this signaling cascade.

Caption: PPARγ Signaling Pathway.

References

- 1. Synthesis, biological evaluation and in-silico ADME studies of novel series of thiazolidin-2,4-dione derivatives as antimicrobial, antioxidant and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Five years of research on 2,4-thiazolidinediones as anticancer agents: medicinal chemistry insights (2020–2024) - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Investigation of the Efficacy of Benzylidene-3-methyl-2-thioxothiazolidin-4-one Analogs with Antioxidant Activities on the Inhibition of Mushroom and Mammal Tyrosinases - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Thiazolidine-2,4-diones in Cell Culture Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiazolidine-2,4-diones (TZDs) are a class of heterocyclic compounds that have garnered significant attention in biomedical research.[1] The core TZD scaffold consists of a five-membered ring containing sulfur and nitrogen atoms with two carbonyl groups.[1] Substitutions at the 3rd and 5th positions of the TZD ring have led to the development of a wide array of derivatives with diverse biological activities.[1] While this document focuses on the application of TZDs in cell culture, it is important to note that specific protocols for 3-Methylthiazolidine-2,4-dione are not extensively documented in publicly available literature. Therefore, the following application notes and protocols are based on the broader class of TZDs and may require optimization for specific derivatives like this compound.